molecular formula C17H18ClNOS B232089 3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol

3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol

Cat. No.: B232089
M. Wt: 319.8 g/mol
InChI Key: TYLLJBDLSGZJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol, also known as clozapine-N-oxide (CNO), is a synthetic compound that is commonly used in neuroscience research. CNO is a selective agonist for the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, which allows for the precise control of neural activity in vivo. The use of CNO in research has expanded rapidly in recent years due to its ability to provide a non-invasive and reversible method of manipulating neural circuits.

Mechanism of Action

CNO acts as an agonist for the DREADD system, which consists of modified G protein-coupled receptors (GPCRs) that are designed to respond exclusively to the synthetic ligand. When CNO binds to the DREADD receptor, it activates downstream signaling pathways that can either stimulate or inhibit neural activity, depending on the type of DREADD used.
Biochemical and Physiological Effects:
CNO has been shown to have minimal off-target effects on other GPCRs and ion channels, making it a highly selective tool for studying specific neural populations. However, it is important to note that CNO can be metabolized into clozapine, a potent antipsychotic drug, which can lead to unwanted side effects if not properly controlled.

Advantages and Limitations for Lab Experiments

The use of CNO in research provides several advantages over other methods of neural manipulation. CNO is non-invasive and can be administered systemically, allowing for the precise control of neural activity in vivo. Additionally, the use of CNO allows for the selective activation or inhibition of specific neural populations, which can be used to investigate the role of these circuits in behavior and disease.
However, there are also limitations to the use of CNO in research. As previously mentioned, CNO can be metabolized into clozapine, which can lead to unwanted side effects if not properly controlled. Additionally, the use of CNO requires the expression of DREADDs in the target neurons, which can be time-consuming and technically challenging.

Future Directions

The use of CNO in research is rapidly expanding, and there are many potential future directions for this technology. One potential area of research is the development of new DREADDs that can be activated by different ligands, allowing for even greater control over neural activity. Additionally, the use of CNO could be expanded to investigate the role of specific neural circuits in a wide range of diseases and disorders, including Alzheimer's disease, schizophrenia, and epilepsy. Finally, the use of CNO could be combined with other techniques, such as optogenetics and chemogenetics, to provide even greater control over neural activity in vivo.
In conclusion, CNO is a powerful tool for investigating neural circuits and behavior in vivo. Its selective activation of the DREADD system allows for precise control over neural activity, and its non-invasive administration makes it an attractive option for researchers. While there are limitations to the use of CNO in research, its potential for future directions is vast, and it is likely to continue to be a valuable tool for neuroscience research for years to come.

Synthesis Methods

CNO can be synthesized through a multi-step process involving the reaction of 2-chlorodibenzo[b,f]thiepin with 3-aminopropanol. The resulting product is then purified through crystallization and recrystallization to yield pure CNO. The synthesis of CNO is well-established and has been described in numerous publications.

Scientific Research Applications

CNO is primarily used as a tool to study neural circuits and behavior. The DREADD system allows for the precise activation or inhibition of specific neural populations, which can be used to investigate the role of these circuits in behavior and disease. CNO has been used in a wide range of studies, including those investigating addiction, anxiety, depression, and Parkinson's disease.

Properties

Molecular Formula

C17H18ClNOS

Molecular Weight

319.8 g/mol

IUPAC Name

3-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)amino]propan-1-ol

InChI

InChI=1S/C17H18ClNOS/c18-13-6-7-16-12(10-13)11-15(19-8-3-9-20)14-4-1-2-5-17(14)21-16/h1-2,4-7,10,15,19-20H,3,8-9,11H2

InChI Key

TYLLJBDLSGZJAU-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)NCCCO

Canonical SMILES

C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)NCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.